TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER
Overview
Description
TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER is an organic compound with the molecular formula C₁₁H₁₄O₃S. It is a derivative of cyclobutanol and 4-methylbenzenesulfonic acid. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER can be synthesized through the reaction of cyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of cyclobutyl 4-methylbenzenesulfonate involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form cyclobutene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: These reactions often require the presence of a strong base such as sodium ethoxide or potassium tert-butoxide and are conducted at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are cyclobutyl derivatives where the sulfonate group is replaced by the nucleophile.
Elimination Reactions: The major products are cyclobutene derivatives.
Scientific Research Applications
TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of cyclobutyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution and elimination reactions. The sulfonate group is a good leaving group, which facilitates these reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutylmethyl 4-methylbenzenesulfonate
- Cyclobutyl 4-methoxybenzenesulfonate
- Cyclobutyl 4-chlorobenzenesulfonate
Uniqueness
TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER is unique due to its specific structure, which combines the cyclobutyl ring with the 4-methylbenzenesulfonate group. This combination imparts unique chemical properties, making it useful in specific synthetic applications and reactions .
Properties
IUPAC Name |
cyclobutyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-9-5-7-11(8-6-9)15(12,13)14-10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXWCEWUIUOMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504632 | |
Record name | Cyclobutyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10437-85-1 | |
Record name | Cyclobutyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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